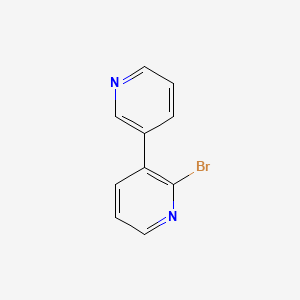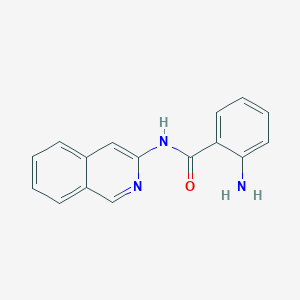
beta-L-glucopyranose
Vue d'ensemble
Description
beta-L-glucopyranose: . It is a stereoisomer of glucose and plays a crucial role in various biological processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Beta-L-glucopyranose can be synthesized through the enzymatic hydrolysis of polysaccharides such as cellulose and starch. The process involves the use of specific enzymes like cellulase and amylase under controlled conditions of pH and temperature to break down the polysaccharides into monosaccharides .
Industrial Production Methods
Industrial production of this compound typically involves the extraction and purification from natural sources such as plant biomass. The process includes steps like milling, hydrolysis, filtration, and crystallization to obtain pure this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Beta-L-glucopyranose undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form gluconic acid.
Reduction: It can be reduced to form sorbitol.
Substitution: It can undergo substitution reactions to form derivatives like glucosides.
Common Reagents and Conditions
Oxidation: Common reagents include bromine water and nitric acid.
Reduction: Sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Acidic or basic catalysts are often employed depending on the type of substitution reaction.
Major Products
Oxidation: Gluconic acid
Reduction: Sorbitol
Substitution: Various glucosides
Applications De Recherche Scientifique
Beta-L-glucopyranose has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex carbohydrates and glycoconjugates.
Biology: It serves as a substrate in enzymatic studies and metabolic research.
Medicine: It is used in the formulation of pharmaceuticals and as a diagnostic reagent.
Industry: It is employed in the production of biofuels, food additives, and biodegradable materials.
Mécanisme D'action
Beta-L-glucopyranose exerts its effects primarily through its role as a substrate in various biochemical pathways. It interacts with enzymes such as glucokinase and hexokinase, which phosphorylate it to form glucose-6-phosphate. This molecule then enters glycolysis or other metabolic pathways, contributing to energy production and biosynthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Alpha-D-glucopyranose
- Beta-D-glucopyranose
- Alpha-L-glucopyranose
Uniqueness
Beta-L-glucopyranose is unique due to its specific stereochemistry, which affects its reactivity and interaction with biological molecules. Unlike its alpha and D-isomers, this compound has distinct physical and chemical properties that make it suitable for specific applications in research and industry .
Propriétés
Numéro CAS |
39281-65-7 |
|---|---|
Formule moléculaire |
C6H12O6 |
Poids moléculaire |
180.16 g/mol |
Nom IUPAC |
(2S,3S,4R,5R,6S)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6-/m0/s1 |
Clé InChI |
WQZGKKKJIJFFOK-QYESYBIKSA-N |
SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O |
SMILES isomérique |
C([C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)O)O)O)O)O |
SMILES canonique |
C(C1C(C(C(C(O1)O)O)O)O)O |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details


Synthesis routes and methods II
Procedure details


Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-Nitro-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-indazole](/img/structure/B8732730.png)

![1-Benzyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B8732744.png)


![1-methyl-1,3-dihydrofuro[3,4-b]quinoxalin-1-ol 4,9-dioxide](/img/structure/B8732759.png)
![N-[1-[2-oxo-2-(phenylamino)ethyl]-4-piperidinyl]carbamic acid 1,1-dimethylethyl ester](/img/structure/B8732767.png)

![2H-Pyran-4-ol, 4-[[4-(aminomethyl)-1-piperidinyl]methyl]tetrahydro-](/img/structure/B8732785.png)


